![molecular formula C17H14Br2 B6294782 (S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% CAS No. 2622154-83-8](/img/structure/B6294782.png)
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is a synthetic compound that is used for a variety of applications in scientific research. It is a member of the class of compounds known as spiroindanes, which are characterized by their fused bicyclic ring structure. This compound has many unique properties that make it an ideal choice for use in synthetic organic chemistry and biochemistry.
Mechanism of Action
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is believed to act as a substrate for a variety of enzymes. It is thought to be able to bind to the active sites of enzymes and facilitate their catalytic activity. This compound has been used in the study of the mechanism of action of enzymes such as cytochrome P450, which is involved in the metabolism of drugs, and proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has not been studied extensively for its biochemical and physiological effects. However, it has been used in the study of the mechanism of action of certain enzymes, which suggests that it may have some effect on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that is not easily degraded. It also has a relatively low cost, which makes it an attractive choice for use in research. However, it is not a very soluble compound, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for the use of (S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%. It could be used in the synthesis of novel compounds, such as pharmaceuticals, or in the study of the mechanism of action of enzymes. It could also be used to study the effects of various compounds on biochemical and physiological processes. Additionally, it could be used in the synthesis of polymers and other materials. Finally, it could be used to study the interactions between spiroindanes and other molecules.
Synthesis Methods
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% is synthesized by a multi-step process. The first step involves the reaction of 2,2'-dibromo-3,3'-dimethoxy-1,1'-spirobi[1H-indene] with sodium hydride in the presence of anhydrous dimethyl sulfoxide (DMSO). This reaction produces (S)-7,7'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene], which is then purified by column chromatography. The final product is then recrystallized from a solution of methanol and water.
Scientific Research Applications
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% has been used in a variety of scientific research applications. It is commonly used as a substrate for the synthesis of various spiroindane derivatives, which are used in the synthesis of pharmaceuticals and other compounds. It has also been used in the synthesis of novel polymers, as well as in the study of the mechanism of action of certain enzymes.
properties
IUPAC Name |
4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2/c18-13-5-1-3-11-7-9-17(15(11)13)10-8-12-4-2-6-14(19)16(12)17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQTZMJCHMVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)Br)C4=C1C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

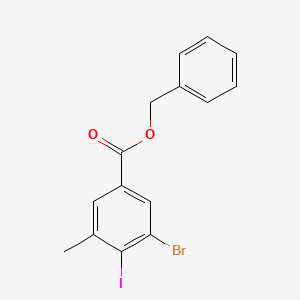
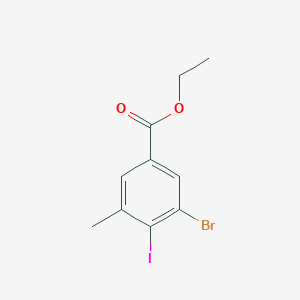
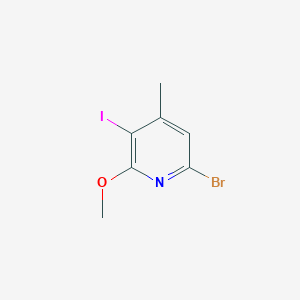
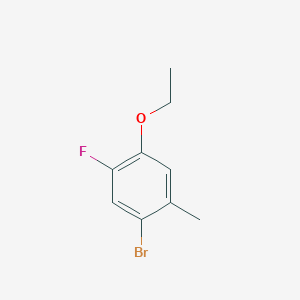

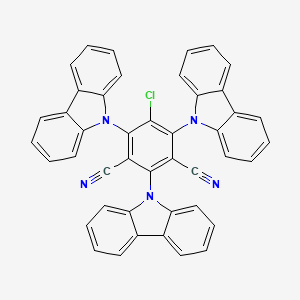
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
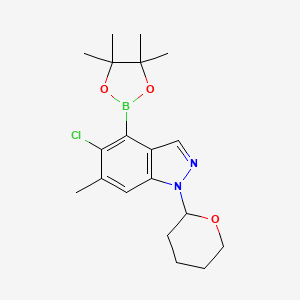
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
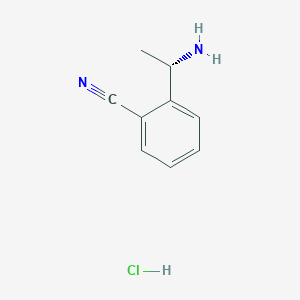
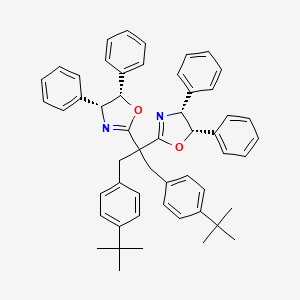
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)